molecular formula C11H20FN3O B11736016 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

Cat. No.: B11736016
M. Wt: 229.29 g/mol
InChI Key: UYIVJKIYMGTXSR-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with ethyl, fluoro, and methyl groups, and an amine group attached to a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the ethyl, fluoro, and methyl substituents. The final step involves the attachment of the methoxypropyl amine group through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxypropyl amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20FN3O

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H20FN3O/c1-4-15-11(12)10(9(2)14-15)8-13-6-5-7-16-3/h13H,4-8H2,1-3H3

InChI Key

UYIVJKIYMGTXSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCCOC)F

Origin of Product

United States

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